molecular formula C26H22N4O2S B15283261 4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

Cat. No.: B15283261
M. Wt: 454.5 g/mol
InChI Key: OKZVEKJJEKFUDM-UHFFFAOYSA-N
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Description

4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile is a complex organic compound with a unique structure that includes a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with dimedone and an appropriate aromatic aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of scalable reaction conditions would be applicable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the pyrimidoquinoline core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but its structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile is unique due to its combination of a pyrimidoquinoline core with a sulfanyl group and a benzonitrile moiety

Properties

Molecular Formula

C26H22N4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

InChI

InChI=1S/C26H22N4O2S/c1-15-5-7-17(8-6-15)14-33-26-29-24-23(25(32)30-26)21(18-11-9-16(13-27)10-12-18)22-19(28-24)3-2-4-20(22)31/h5-12,21H,2-4,14H2,1H3,(H2,28,29,30,32)

InChI Key

OKZVEKJJEKFUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=C(C=C5)C#N)C(=O)N2

Origin of Product

United States

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